molecular formula C18H16Br2FN3O3 B11553124 3-(2,4-Dibromophenoxyacetylhydrazono)-N-(4-fluorophenyl)butyramide

3-(2,4-Dibromophenoxyacetylhydrazono)-N-(4-fluorophenyl)butyramide

Cat. No.: B11553124
M. Wt: 501.1 g/mol
InChI Key: PKHNZNBSAQOXIO-FOKLQQMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-3-{[2-(2,4-DIBROMOPHENOXY)ACETAMIDO]IMINO}-N-(4-FLUOROPHENYL)BUTANAMIDE is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[2-(2,4-DIBROMOPHENOXY)ACETAMIDO]IMINO}-N-(4-FLUOROPHENYL)BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 2,4-dibromophenoxyacetic acid, which is then reacted with appropriate amines and other reagents under controlled conditions to form the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[2-(2,4-DIBROMOPHENOXY)ACETAMIDO]IMINO}-N-(4-FLUOROPHENYL)BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Methanol, ethanol, dichloromethane

    Catalysts: Palladium on carbon, copper catalysts

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(3E)-3-{[2-(2,4-DIBROMOPHENOXY)ACETAMIDO]IMINO}-N-(4-FLUOROPHENYL)BUTANAMIDE has diverse applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis and material science.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development and pharmacology.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (3E)-3-{[2-(2,4-DIBROMOPHENOXY)ACETAMIDO]IMINO}-N-(4-FLUOROPHENYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-3-{[2-(2,4-DIBROMOPHENOXY)ACETAMIDO]IMINO}-N-(4-FLUOROPHENYL)BUTANAMIDE stands out due to its unique combination of bromine, fluorine, and amide functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C18H16Br2FN3O3

Molecular Weight

501.1 g/mol

IUPAC Name

(3E)-3-[[2-(2,4-dibromophenoxy)acetyl]hydrazinylidene]-N-(4-fluorophenyl)butanamide

InChI

InChI=1S/C18H16Br2FN3O3/c1-11(8-17(25)22-14-5-3-13(21)4-6-14)23-24-18(26)10-27-16-7-2-12(19)9-15(16)20/h2-7,9H,8,10H2,1H3,(H,22,25)(H,24,26)/b23-11+

InChI Key

PKHNZNBSAQOXIO-FOKLQQMPSA-N

Isomeric SMILES

C/C(=N\NC(=O)COC1=C(C=C(C=C1)Br)Br)/CC(=O)NC2=CC=C(C=C2)F

Canonical SMILES

CC(=NNC(=O)COC1=C(C=C(C=C1)Br)Br)CC(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.